N-(6-aminobenzothiazol-2-yl)nicotinamide
Description
N-(6-Aminobenzothiazol-2-yl)nicotinamide is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at the 6-position and linked to a nicotinamide moiety. Its structure combines the aromatic benzothiazole system, known for diverse biological activities, with the nicotinamide group, a derivative of vitamin B3 involved in redox reactions. This hybrid structure positions the compound as a candidate for antimicrobial, anticancer, or metabolic modulation applications .
Properties
Molecular Formula |
C13H10N4OS |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4OS/c14-9-3-4-10-11(6-9)19-13(16-10)17-12(18)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17,18) |
InChI Key |
YHKXJVQGWJUQJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Ring
The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituents at the 6-position. Below is a summary of key analogs and their activities:
Key Observations :
- Amino group (-NH₂): The amino substituent in the target compound likely improves water solubility compared to methyl (-CH₃) or trifluoromethyl (-CF₃) groups, which are hydrophobic. This could enhance bioavailability .
- Trifluoromethyl (-CF₃) : Electron-withdrawing groups like -CF₃ increase metabolic stability and membrane permeability, explaining superior activity in Gram-negative bacteria .
- Methoxy (-OCH₃) : While contributing to crystallinity via hydrogen bonding, methoxy-substituted analogs exhibit weaker antimicrobial effects, suggesting substituent size and polarity influence target binding .
Nicotinamide vs. Alternative Amide Moieties
The nicotinamide moiety distinguishes this compound from benzothiazoles linked to other amides:

Key Observations :
- Nicotinamide vs. Acetamide : Nicotinamide derivatives often exhibit stronger antimicrobial activity due to the pyridine ring’s ability to participate in π-π stacking and hydrogen bonding with bacterial enzymes .
- Thiazolidinone Hybrids: Compounds like NAT-1 and NAT-2 () show that integrating thiazolidinone (a cyclic sulfone) with nicotinamide enhances activity against resistant strains, possibly by targeting multiple pathways .
Analytical and Structural Insights
- UPLC-MS/MS Profiling: this compound and its analogs can be quantified with high sensitivity (LOD: 0.075–0.600 µg/mL) using advanced chromatographic methods, critical for pharmacokinetic studies .
- Crystallography: Bulky substituents (e.g., adamantyl) induce unique crystal packing via non-classical hydrogen bonds (C–H⋯O) and sulfur interactions, impacting solubility and formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

